molecular formula C5H6N2OS B15053274 1-(Thiazol-4-yl)ethanone oxime

1-(Thiazol-4-yl)ethanone oxime

Cat. No.: B15053274
M. Wt: 142.18 g/mol
InChI Key: YFQLOVCNGQOSHY-QPJJXVBHSA-N
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Description

1-(Thiazol-4-yl)ethanone oxime is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 1-(Thiazol-4-yl)ethanone oxime typically involves the reaction of thiazole derivatives with hydroxylamine. One common method includes the reaction of 4-thiazolyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Thiazol-4-yl)ethanone oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include nitrile oxides, amines, and substituted thiazole derivatives .

Scientific Research Applications

1-(Thiazol-4-yl)ethanone oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 1-(Thiazol-4-yl)ethanone oxime involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to its observed antimicrobial or anti-inflammatory effects. The thiazole ring’s aromaticity and the oxime group’s reactivity play crucial roles in these interactions .

Comparison with Similar Compounds

1-(Thiazol-4-yl)ethanone oxime can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets this compound apart is its unique combination of the thiazole ring and the oxime group, which imparts distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

(NE)-N-[1-(1,3-thiazol-4-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C5H6N2OS/c1-4(7-8)5-2-9-3-6-5/h2-3,8H,1H3/b7-4+

InChI Key

YFQLOVCNGQOSHY-QPJJXVBHSA-N

Isomeric SMILES

C/C(=N\O)/C1=CSC=N1

Canonical SMILES

CC(=NO)C1=CSC=N1

Origin of Product

United States

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